3-Fluorobiphenyl-4-carbonyl chloride
Description
3-Fluorobiphenyl-4-carbonyl chloride is a biphenyl derivative featuring a fluorine substituent at the 3-position and a reactive carbonyl chloride group at the 4-position of the biphenyl scaffold. This compound is structurally characterized by two interconnected aromatic rings, which confer distinct electronic and steric properties. The fluorine atom’s electronegativity and the carbonyl chloride’s reactivity make this molecule valuable in synthetic chemistry, particularly in the preparation of amides, esters, and other derivatives for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C13H8ClFO |
|---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
2-fluoro-4-phenylbenzoyl chloride |
InChI |
InChI=1S/C13H8ClFO/c14-13(16)11-7-6-10(8-12(11)15)9-4-2-1-3-5-9/h1-8H |
InChI Key |
QQFURDCQEUDQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-4-fluorobenzenesulfonyl chloride ()
- Molecular Formula : C₆H₃Cl₂FO₂S
- Molecular Weight : 229.06 g/mol
- Functional Group : Sulfonyl chloride (–SO₂Cl)
- Substituents: Chlorine (3-position), fluorine (4-position) on a monosubstituted benzene ring.
- Key Differences :
2-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbonyl chloride ()
- Molecular Formula : C₁₁H₅ClF₃N₂O (inferred from structure)
- Functional Group : Carbonyl chloride (–COCl) attached to a pyrazole ring.
- Substituents : 4-Chlorophenyl, trifluoromethyl (–CF₃), and pyrazole heterocycle.
- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the biphenyl system in this compound .
Physicochemical and Reactivity Comparison
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